3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-carboxylicacid is a compound that features both imidazole and pyrrolidine moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrolidine is a saturated five-membered ring containing one nitrogen atom. The combination of these two structures in a single molecule provides unique chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-carboxylicacid typically involves the condensation of imidazole derivatives with pyrrolidine derivatives. One common method is the reaction of 1-methylpyrrolidine-3-carboxylic acid with imidazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: 3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-methanol.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-carboxylicacid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-4-carboxylic acid: Another imidazole derivative with similar biological activities.
1-Methylimidazole: Shares the imidazole ring but lacks the pyrrolidine moiety.
Pyrrolidine-3-carboxylic acid: Contains the pyrrolidine ring but lacks the imidazole moiety.
Uniqueness
3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-carboxylicacid is unique due to the presence of both imidazole and pyrrolidine rings in a single molecule. This dual functionality provides a broader range of chemical reactivity and biological activity compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-imidazol-1-yl-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-11-4-2-9(6-11,8(13)14)12-5-3-10-7-12/h3,5,7H,2,4,6H2,1H3,(H,13,14) |
InChI Key |
YJUMEBQIHVQVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)(C(=O)O)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.